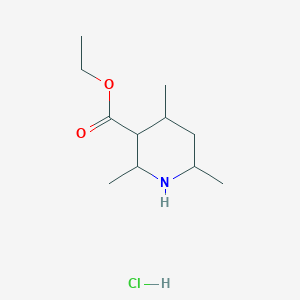

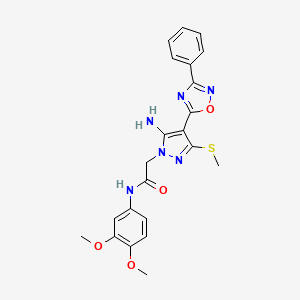

Ethyl 2,4,6-trimethylpiperidine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,4,6-trimethylpiperidine-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 2137784-39-3 . It has a molecular weight of 235.75 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO2.ClH/c1-5-14-11(13)10-7(2)6-8(3)12-9(10)4;/h7-10,12H,5-6H2,1-4H3;1H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .Scientific Research Applications

Synthesis of Functionalized Compounds

Ethyl 2-methyl-2,3-butadienoate, related to Ethyl 2,4,6-trimethylpiperidine-3-carboxylate hydrochloride, has been utilized in phosphine-catalyzed [4 + 2] annulations to create highly functionalized tetrahydropyridines. These reactions result in compounds with complete regioselectivity and excellent yields, demonstrating the utility of these substances in synthesizing complex organic structures (Zhu, Lan, & Kwon, 2003).

Inhibition of Biological Enzymes

Research on similar compounds like this compound has revealed their potential as enzyme inhibitors. For instance, some compounds have shown inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterogenesis, indicating potential applications in the study of metabolic pathways and drug discovery (Prugh et al., 1990).

Pharmaceutical Synthesis

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, closely related to this compound, have been shown to be convertible into various pharmaceutical derivatives, demonstrating the potential of these compounds in drug synthesis and design (Harb et al., 1989).

Bioconjugation Studies

Compounds like this compound have been investigated in the context of bioconjugation. Studies involving carbodiimide-mediated amide formation in aqueous media suggest that these compounds can play a crucial role in bioconjugation processes, important for developing bioactive compounds and pharmaceuticals (Nakajima & Ikada, 1995).

Anticancer Research

The synthesis of potential anticancer agents, involving structures related to this compound, highlights the compound's relevance in cancer research. These synthesized compounds have been evaluated for their effects on cell proliferation and survival in cancer models (Temple et al., 1983).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, as well as first aid measures .

Properties

IUPAC Name |

ethyl 2,4,6-trimethylpiperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-5-14-11(13)10-7(2)6-8(3)12-9(10)4;/h7-10,12H,5-6H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTRPJZFYSGQPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(NC1C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B2428537.png)

![5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2428538.png)

![4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2428542.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2428545.png)

![Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2428548.png)

![N-methyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2428558.png)

![1-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2428559.png)

![N-cyclohexyl-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2428560.png)